molecular formula C16H16Cl3N B12374346 cis-Indatraline (hydrochloride)

cis-Indatraline (hydrochloride)

Cat. No.: B12374346
M. Wt: 328.7 g/mol
InChI Key: QICQDZXGZOVTEF-OALZAMAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Indatraline (hydrochloride) involves several steps. One method includes the contraction of a dihydronaphthalene system to form the indane skeleton. This process involves the reduction of ketones to cis alcohols, conversion to mesylates, and subsequent reaction with N-methylbenzylamine, followed by the removal of the benzyl group to yield the product as a racemic mixture .

Industrial Production Methods: Industrial production methods for cis-Indatraline (hydrochloride) are not extensively documented. the synthesis typically involves standard organic synthesis techniques and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: cis-Indatraline (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the desired cis-Indatraline (hydrochloride) and its intermediates, such as mesylates and alcohols .

Scientific Research Applications

cis-Indatraline (hydrochloride) has several scientific research applications:

Mechanism of Action

cis-Indatraline (hydrochloride) exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing antidepressant and stimulant effects. The compound targets monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .

Comparison with Similar Compounds

Uniqueness: cis-Indatraline (hydrochloride) is unique due to its non-selective inhibition of multiple monoamine transporters, making it effective in increasing the levels of dopamine, norepinephrine, and serotonin simultaneously. This broad-spectrum activity distinguishes it from more selective compounds like sertraline .

Properties

Molecular Formula

C16H16Cl3N

Molecular Weight

328.7 g/mol

IUPAC Name

(1R,3R)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16-;/m1./s1

InChI Key

QICQDZXGZOVTEF-OALZAMAHSA-N

Isomeric SMILES

CN[C@@H]1C[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Canonical SMILES

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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